Cas no 885677-92-9 (Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1R,2R)-)

Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1R,2R)- structure
885677-92-9 structure
Nombre del producto:Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1R,2R)-
Número CAS:885677-92-9
MF:C10H20N2
Megavatios:168.279202461243
CID:628531
PubChem ID:14350175

Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1R,2R)- Propiedades químicas y físicas

Nombre e identificación

    • Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1R,2R)-
    • (1R,2R)-2-(1-Pyrrolidinyl)cyclohexanamine (ACI)
    • (1R,2R)-2-(Pyrrolidin-1-yl)cyclohexan-1-amine
    • (1R,2R)-2-(Pyrrolidin-1-yl)cyclohexanamine
    • E77038
    • (1R,2R)-2-(1-Pyrrolidinyl)cyclohexanamine
    • (1R,2R) 2-(1-pyrrolidinyl)-cyclohexanaMine
    • DTXSID90559259
    • Rel-(1R,2R)-2-(pyrrolidin-1-yl)cyclohexan-1-amine
    • 26785-37-5
    • CS-0091955
    • (1R,2R)-2-pyrrolidin-1-ylcyclohexan-1-amine
    • AKOS006317172
    • 885677-92-9
    • MFCD09054931
    • SCHEMBL11472496
    • Renchi: 1S/C10H20N2/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h9-10H,1-8,11H2/t9-,10-/m1/s1
    • Clave inchi: FLEFKPPJPOWCSZ-NXEZZACHSA-N
    • Sonrisas: N[C@@H]1CCCC[C@H]1N1CCCC1

Atributos calculados

  • Calidad precisa: 168.162648646g/mol
  • Masa isotópica única: 168.162648646g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 1
  • Complejidad: 141
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 2
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 1.1
  • Superficie del Polo topológico: 29.3Ų

Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1R,2R)- PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Chemenu
CM527455-250mg
(1R,2R)-2-(Pyrrolidin-1-yl)cyclohexanamine
885677-92-9 97%
250mg
$357 2023-01-01
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD737983-1g
(1R,2R)-2-(Pyrrolidin-1-yl)cyclohexanamine
885677-92-9 97%
1g
¥2808.0 2024-04-17
Chemenu
CM527455-1g
(1R,2R)-2-(Pyrrolidin-1-yl)cyclohexanamine
885677-92-9 97%
1g
$897 2023-01-01
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD737983-100mg
(1R,2R)-2-(Pyrrolidin-1-yl)cyclohexanamine
885677-92-9 97%
100mg
¥414.0 2024-04-17
A2B Chem LLC
AD87905-250mg
Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1R,2R)-
885677-92-9 95%
250mg
$67.00 2024-04-19
abcr
AB595053-1g
(1R,2R)-2-(Pyrrolidin-1-yl)cyclohexanamine; .
885677-92-9
1g
€628.70 2024-07-19
Aaron
AR008C5P-5g
Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1R,2R)-
885677-92-9 95%
5g
$1512.00 2025-02-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-FM384-200mg
Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1R,2R)-
885677-92-9 97%
200mg
2464.0CNY 2021-07-14
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD737983-250mg
(1R,2R)-2-(Pyrrolidin-1-yl)cyclohexanamine
885677-92-9 97%
250mg
¥703.0 2024-04-17
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C906641-100mg
Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1R,2R)-
885677-92-9 98%
100mg
¥990.00 2022-09-29

Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1R,2R)- Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ;  12 h, rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  basified
Referencia
trans-1,2-Diaminocyclohexane-based sulfonamides as effective hydrogen-bonding organocatalysts for asymmetric Michael-hemiacetalization reaction
Dajek, Maciej; Kowalczyk, Rafal; Boratynski, Przemyslaw J., Catalysis Science & Technology, 2018, 8(17), 4358-4363

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Hydrochloric acid ,  Di-tert-butyl dicarbonate Solvents: Water
1.2 -
1.3 Reagents: Hydrochloric acid Solvents: Water
Referencia
The 2-Unsubstituted Imidazole N-Oxides as Novel Precursors of Chiral 3-Alkoxyimidazol-2-ylidenes Derived from trans-1,2-Diaminocyclohexane and Other Chiral Amino Compounds
Mloston, Grzegorz; Celeda, Malgorzata; Jasinski, Marcin; Urbaniak, Katarzyna; Boratynski, Przemyslaw J.; et al, Molecules, 2019, 24(23),

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  2 h, rt
Referencia
Highly efficient direct large-scale stoichiometric aldol reactions catalyzed by a new diamine salt in the presence of water
Huang, Jing; Chen, Guodong; Fu, Xiangkai; Li, Chao; Wu, Chuanlong; et al, Catalysis Science & Technology, 2012, 2(3), 547-553

Métodos de producción 4

Condiciones de reacción
Referencia
Multifunctional Catalysts in the Asymmetric Mannich Reaction of Malononitrile with N-Phosphinoylimines: Coactivation by Halogen Bonding versus Hydrogen Bonding
Kriis, Kadri; Martonov, Harry; Miller, Annette; Erkman, Kristin; Jarving, Ivar; et al, Journal of Organic Chemistry, 2022, 87(11), 7422-7435

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  2 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
Referencia
A new chiral primary-tertiary diamine-Bronsted acid salt organocatalyst for the highly enantioselective direct anti-aldol and syn-Mannich reactions
Chen, Guodong; Fu, Xiangkai; Wu, Chuanlong; Li, Chao, Research on Chemical Intermediates, 2013, 39(3), 1069-1087

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Ethanol ;  reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  reflux
Referencia
Directing the Activation of Donor-Acceptor Cyclopropanes Towards Stereoselective 1,3-Dipolar Cycloaddition Reactions by Bronsted Base Catalysis
Blom, Jakob; Vidal-Albalat, Andreu; Jorgensen, Julie; Barlose, Casper L.; Jessen, Kamilla S.; et al, Angewandte Chemie, 2017, 56(39), 11831-11835

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water ;  12 h, reflux
Referencia
Chemoenzymatic syntheses of novel ligands derived from trans-cyclohexane-1,2-diamine: application in the enantioselective addition of diethylzinc to aromatic aldehydes
Gonzalez-Sabin, Javier; Gotor, Vicente; Rebolledo, Francisca, Tetrahedron: Asymmetry, 2006, 17(3), 449-454

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  4 h, 25 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Referencia
trans- and cis-DACH-Based Bifunctional Squaramides Catalyzed Ring-Opening Polymerizations of Asymmetric Substituted Glycolides
Vardar, Aysenur; Erdebil, Ozden; Mert, Olcay ; Mert, Serap, Macromolecules (Washington, 2023, 56(12), 4575-4590

Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1R,2R)- Raw materials

Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1R,2R)- Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:885677-92-9)Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1R,2R)-
A1221319
Pureza:99%
Cantidad:1g
Precio ($):341